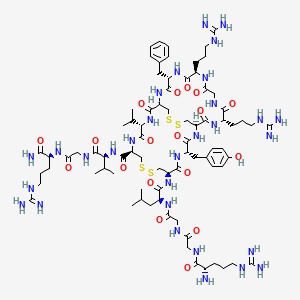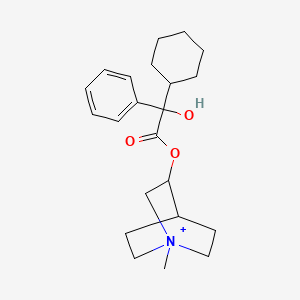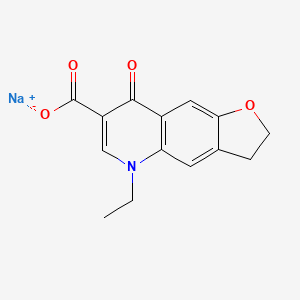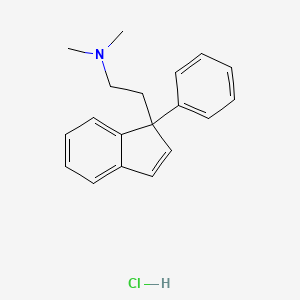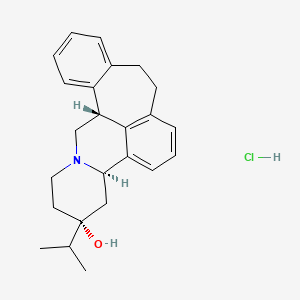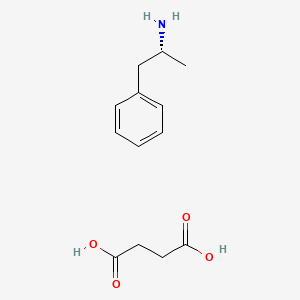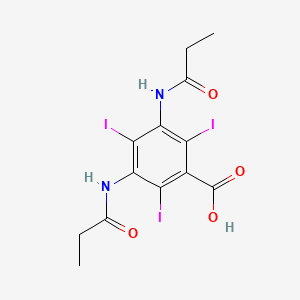![molecular formula C18H24N2O B10859160 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound known for its unique structural properties and significant potential in various scientific research fields. Its intricate chemical architecture provides a platform for diverse chemical reactions and applications, making it an interesting subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can involve multiple steps. One possible synthetic route begins with the preparation of the bicyclo[3.2.1]octane scaffold, followed by functionalization to introduce the phenylprop-2-enyl group. Reaction conditions often require precise temperature control, specific catalysts, and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production process might be streamlined for efficiency and scalability. This often involves optimizing reaction conditions such as solvent choice, temperature, and reaction time. Catalytic methods are preferred to minimize waste and reduce environmental impact. High-pressure liquid chromatography (HPLC) and other purification methods are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions it Undergoes
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is capable of undergoing a variety of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to produce different oxidized derivatives.
Reduction: Reduction reactions can modify functional groups to alter the compound's properties.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the reaction type but often include functionalized derivatives of the original compound, which can have different physical and chemical properties.
科学的研究の応用
Chemistry
In chemistry, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's structure allows it to interact with biological molecules, making it useful in biochemical studies. Researchers use it to explore enzyme-substrate interactions and to study receptor binding affinities.
Medicine
In medicine, derivatives of this compound have shown potential in drug development. Its ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.
Industry
Industrial applications include its use as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for creating specialized materials and chemicals.
作用機序
The mechanism by which 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects involves specific interactions with molecular targets such as enzymes and receptors. Its bicyclo[3.2.1]octane framework allows for unique binding interactions that can modulate biological pathways. The precise molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity, specificity, and biological activity.
類似化合物との比較
Similar Compounds
1-[(1R,5S)-3-[(E)-2-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]ethan-1-one
1-[(1R,5S)-3-[(E)-4-phenylbut-3-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butan-1-one
Highlighting Its Uniqueness
Compared to these similar compounds, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one stands out due to its specific substitution pattern and the unique steric and electronic properties imparted by its bicyclo[321]octane framework
There you go! This covers the essentials of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. Hope this sparks some further thought or research!
特性
分子式 |
C18H24N2O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+/t16-,17+ |
InChIキー |
RKNSPEOBXHFNTD-DQCUJPBYSA-N |
異性体SMILES |
CCC(=O)N1[C@@H]2CC[C@H]1CN(C2)C/C=C/C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


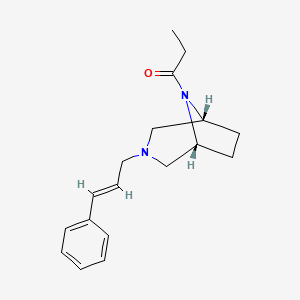
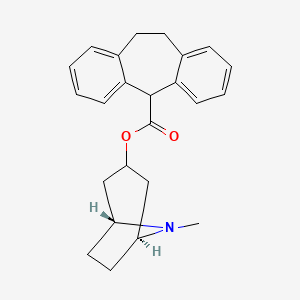
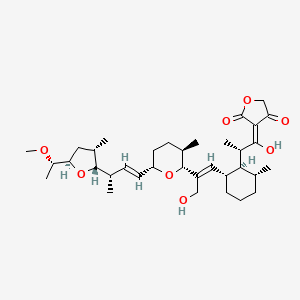
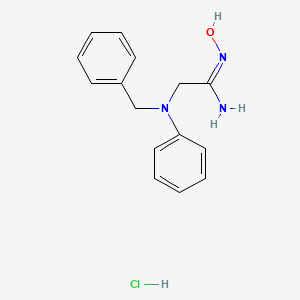
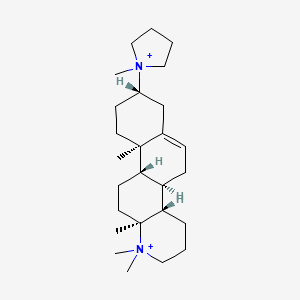
![5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10859111.png)
